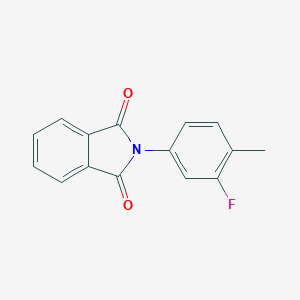

2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSLOUCNAJODMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-fluoro-4-methylphenylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

3-fluoro-4-methylphenylamine+phthalic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the isoindole-1,3-dione core to other derivatives.

Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various organic transformations and reactions.

Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent. Its unique structure may offer therapeutic benefits in treating certain diseases.

Industry: The compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluoro group in the target compound is electron-withdrawing, while the 4-methyl group is electron-donating. This balance may optimize solubility and membrane permeability compared to analogs like 13c (thione group, strongly electron-withdrawing) or 310451-99-1 (trifluoromethyl, highly electron-withdrawing) .

- Polarity : The hydroxyl-containing derivative from exhibits higher polarity, likely improving aqueous solubility but reducing lipid bilayer penetration compared to the target compound .

Key Research Findings

- Synthetic Challenges : Lower yields (e.g., 33% for 14 ) are associated with steric hindrance from bulky substituents or side reactions during triazolidine formation .

- Thermal Stability : High melting points (>300°C) for 13c and 14 correlate with rigid, planar structures, whereas flexible side chains (e.g., 15 ) reduce thermal stability .

- Spectroscopic Signatures : IR peaks at ~1780–1700 cm⁻¹ confirm carbonyl stretching in all analogs, while ^1H-NMR signals for exchangeable NH protons (e.g., 9.45–11.54 ppm in 13c ) distinguish thione-containing derivatives .

Biological Activity

2-(3-Fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known by its chemical structure C16H12FNO2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12FNO2

- Molecular Weight : 261.27 g/mol

- CAS Number : 2432815-51-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : The compound has shown promising results against several viral strains.

- Anticancer Properties : It has been evaluated for its ability to inhibit tumor cell proliferation.

- Enzyme Inhibition : The compound interacts with specific enzymes that are crucial in various biochemical pathways.

Antiviral Activity

Recent studies have demonstrated that isoindole derivatives can serve as effective antiviral agents. For instance, compounds similar to this compound have been shown to inhibit viral replication in vitro.

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Dengue Virus | 5.0 | Inhibition of viral RNA synthesis |

| Influenza A Virus | 3.5 | Neuraminidase inhibition |

| HIV | 4.2 | Reverse transcriptase inhibition |

Anticancer Activity

The compound has been investigated for its effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer types.

Case Study: Inhibition of Cancer Cell Proliferation

A study assessed the effect of this compound on human breast cancer cells (MCF-7). The results indicated:

- Cell Viability Reduction : At a concentration of 10 µM, cell viability decreased by 70% after 48 hours.

- Mechanism : The compound triggered apoptosis through the mitochondrial pathway.

Enzyme Inhibition

The isoindole scaffold is known for its ability to inhibit various enzymes involved in disease processes. Preliminary data suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression.

| Enzyme Target | IC50 (µM) | Biological Implication |

|---|---|---|

| COX-1 | 6.0 | Anti-inflammatory effects |

| COX-2 | 4.5 | Potential use in cancer therapy |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The fluorine atom enhances the binding affinity to target proteins.

- Structural Modulation : The isoindole structure allows for effective interaction with enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.